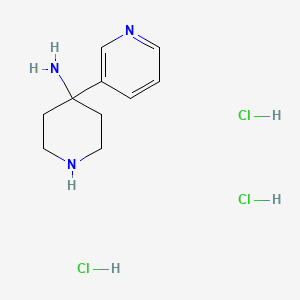
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a pyridine ring attached to a piperidine ring, which is further functionalized with an amine group. The trihydrochloride form indicates the presence of three hydrochloride molecules associated with the compound, enhancing its solubility and stability.
准备方法
The synthesis of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride involves several steps, typically starting with the preparation of the piperidine and pyridine precursors. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyridine moiety.
Functionalization with Amine Group:
Formation of Trihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the trihydrochloride salt, enhancing its solubility and stability
化学反应分析
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.
Coupling Reactions: The presence of the amine group allows for peptide coupling reactions, facilitating the formation of amide bonds with carboxyl-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
科学研究应用
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly those requiring specific functional groups and reactivity
作用机制
The mechanism of action of 4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. It can inhibit or activate enzymes, receptors, and other proteins, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
4-(Pyridin-3-yl)piperidin-4-amine trihydrochloride can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure but differ in their functional groups and biological activities.
Pyridine Derivatives: Compounds like pyridine and its derivatives share the pyridine ring structure but differ in their functional groups and reactivity.
Amines: Other amine-containing compounds, such as aniline and benzylamine, share the presence of an amine group but differ in their overall structure and properties
The uniqueness of this compound lies in its specific combination of the pyridine and piperidine rings with an amine group, providing a versatile scaffold for various chemical and biological applications.
属性
IUPAC Name |
4-pyridin-3-ylpiperidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10(3-6-12-7-4-10)9-2-1-5-13-8-9;;;/h1-2,5,8,12H,3-4,6-7,11H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGOTOWDAUQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CC=C2)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














